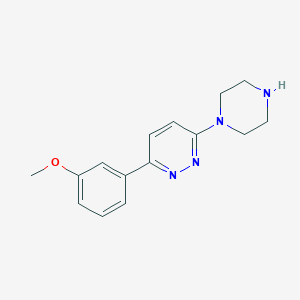

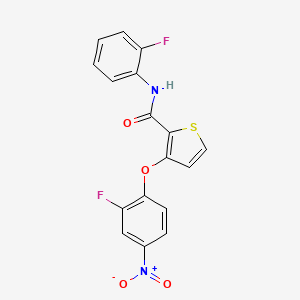

![molecular formula C28H19ClN6O2S B2483002 5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1024288-39-8](/img/structure/B2483002.png)

5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinone derivatives and related compounds are of significant interest in the field of medicinal chemistry due to their varied biological activities. Research efforts have been focused on synthesizing novel derivatives to explore their potential as therapeutic agents, especially as anticancer agents.

Synthesis Analysis

A common method for synthesizing quinazolinones involves the condensation of o-aminobenzamides with aromatic aldehydes under mild conditions using catalytic InCl3, achieving good yields and high selectivities (Mulakayala et al., 2012). Another approach includes the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones, producing 2-aryl quinazolin-4(3H)-ones without the need for metal or ligand (Mohammed et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives often involves a bicyclic system combining a benzene ring fused to a quinazoline moiety. These structures can be modified at various positions to yield compounds with potential medicinal properties.

Chemical Reactions and Properties

Quinazolinone derivatives can undergo various chemical reactions, including sulfenylation, to introduce sulfenyl groups, enhancing their biological activity. For instance, iodine-catalyzed regioselective sulfenylation of imidazo[1,5-a]quinolines under metal- and oxidant-free conditions has been reported (Wu et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

This compound is part of a broader class of compounds explored for their potential biological activities. For instance, derivatives of pyrrolo[2,3-d]pyrimidines, which share structural similarities with the compound , have been investigated as nonclassical antifolate inhibitors of thymidylate synthase (TS), showing antitumor and/or antibacterial properties. These compounds were synthesized from key intermediates and evaluated against human, bacterial, and other TSs and dihydrofolate reductases (DHFRs), demonstrating varying degrees of potency and selectivity (Gangjee et al., 1996).

Chemical Synthesis Approaches

The synthesis of complex quinazolinone derivatives, like the compound of interest, often involves intricate chemical reactions. For example, novel synthesis methods for 2, 3-dihydroimidazo[1, 2-c]quinazolin-5(6H)-one have been developed, showcasing the diverse synthetic routes available for such compounds and their derivatives. These methods provide valuable insights into the chemical manipulation of quinazolinone frameworks, which could be applicable to the synthesis of the compound (Shiau et al., 1989).

Potential for Generating Polycondensed Heterocycles

The compound falls within a category of chemicals that have been used to generate polycondensed heterocycles. For instance, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and 2-amino[1,2,4]triazolo[5,1-b]quinazolines have been reacted with chlorocarboxylic acid chlorides, leading to a series of novel heterocyclic compounds. These reactions underscore the potential of such compounds to serve as precursors or intermediates in the synthesis of complex heterocyclic structures, which could have various scientific and industrial applications (Chernyshev et al., 2014).

Propiedades

IUPAC Name |

5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19ClN6O2S/c29-17-9-10-24-31-18(12-25(36)34(24)14-17)15-38-28-33-22-8-4-2-6-20(22)26-32-23(27(37)35(26)28)11-16-13-30-21-7-3-1-5-19(16)21/h1-10,12-14,23,30H,11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQACAUIXXINARN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=O)N7C=C(C=CC7=N6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

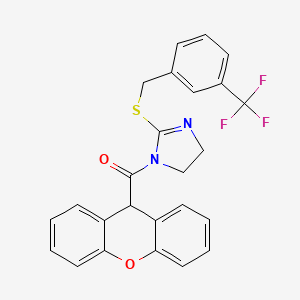

![(1S,4S,5S)-5-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B2482921.png)

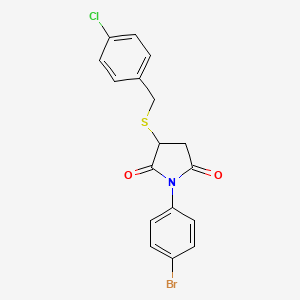

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)

![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)

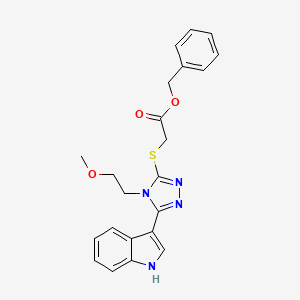

![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)

![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2482933.png)

![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-4-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2482939.png)